N2-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N2-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound that features a triazine ring substituted with a fluorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 4-fluoroaniline with cyanuric chloride in the presence of a base, followed by the introduction of a trifluoromethyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be subjected to oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring.
Scientific Research Applications
N2-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals, where its unique properties can enhance the performance of the final products.
Mechanism of Action
The mechanism of action of N2-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUOROPHENYL)-3-(5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)PROPANAMIDE
- Trifluoromethyl phenyl sulfone
Uniqueness
N2-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of both a fluorophenyl group and a trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N5/c11-5-1-3-6(4-2-5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGORMFDCFILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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